molecular formula C16H26N2O2 B14398502 4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol CAS No. 86506-73-2

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol

Katalognummer: B14398502
CAS-Nummer: 86506-73-2
Molekulargewicht: 278.39 g/mol
InChI-Schlüssel: DIAHAFKFVIJNGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol is a complex organic compound that features a piperidine ring, an amino group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(piperidin-1-yl)methylphenol with 4-chlorobutan-2-amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Piperidinemethanol
  • 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide

Uniqueness

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

86506-73-2

Molekularformel

C16H26N2O2

Molekulargewicht

278.39 g/mol

IUPAC-Name

4-amino-1-[3-(piperidin-1-ylmethyl)phenoxy]butan-2-ol

InChI

InChI=1S/C16H26N2O2/c17-8-7-15(19)13-20-16-6-4-5-14(11-16)12-18-9-2-1-3-10-18/h4-6,11,15,19H,1-3,7-10,12-13,17H2

InChI-Schlüssel

DIAHAFKFVIJNGO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCC(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.